molecular formula C10H19ClO4S B13529985 2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride

2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride

Cat. No.: B13529985
M. Wt: 270.77 g/mol
InChI Key: DOVVUOZLJREFFD-UHFFFAOYSA-N
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Description

2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonic acid+SOCl22-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride+SO2+HCl\text{2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonic acid+SOCl2​→2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.

Major Products Formed

    Sulfonamides: Formed when the compound reacts with amines.

    Sulfonate Esters: Formed when the compound reacts with alcohols.

    Sulfonic Acid: Formed upon hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for introducing the sulfonyl chloride functional group into organic molecules.

    Medicinal Chemistry: The compound can be used to synthesize sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties.

    Material Science: It can be used in the modification of polymers to introduce sulfonate groups, enhancing the material’s properties such as ion-exchange capacity.

Mechanism of Action

The mechanism of action of 2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonic acid: The precursor to the sulfonyl chloride derivative.

    Tetrahydro-2H-pyran-4-methanol: A related compound with a hydroxyl group instead of the sulfonyl chloride group.

    2-Methyltetrahydropyran: A simpler analog without the sulfonyl chloride group.

Uniqueness

The uniqueness of 2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride lies in its reactivity and versatility as a reagent in organic synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H19ClO4S

Molecular Weight

270.77 g/mol

IUPAC Name

2-methyl-3-(oxan-4-ylmethoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO4S/c1-9(8-16(11,12)13)6-15-7-10-2-4-14-5-3-10/h9-10H,2-8H2,1H3

InChI Key

DOVVUOZLJREFFD-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1CCOCC1)CS(=O)(=O)Cl

Origin of Product

United States

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